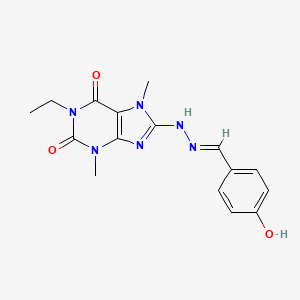

(E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1-ethyl-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-4-22-14(24)12-13(21(3)16(22)25)18-15(20(12)2)19-17-9-10-5-7-11(23)8-6-10/h5-9,23H,4H2,1-3H3,(H,18,19)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBGNPRSZLZKKA-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives category. Its structure includes an ethyl group and a hydrazine moiety linked to a benzylidene derivative, which suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18N6O3

- Molecular Weight : 342.359 g/mol

- IUPAC Name : 1-ethyl-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

The biological activity of (E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It has been shown to bind to serotonin receptors, which may play a role in its neuropharmacological effects.

- Antioxidant Properties : The presence of the hydroxy group suggests potential antioxidant activity, which could contribute to its protective effects against oxidative stress.

Anticancer Activity

Research has indicated that (E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione demonstrates significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Enzyme inhibition |

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays. Results indicate that it effectively scavenges free radicals and reduces oxidative stress in cellular models.

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 20 µM |

| ABTS Radical Scavenging | IC50 = 25 µM |

Case Studies

A notable study published in Bioorganic Chemistry explored the synthesis and biological evaluation of several purine derivatives, including (E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. The study demonstrated its efficacy as a dual ligand for serotonin receptors and its potential in treating mood disorders and certain cancers .

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Enzyme inhibition |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The presence of the hydroxy group suggests it may effectively scavenge free radicals and reduce oxidative stress.

Data Table: Antioxidant Activity

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 20 µM |

| ABTS Radical Scavenging | IC50 = 25 µM |

Study on Biological Evaluation

A notable study published in Bioorganic Chemistry explored the synthesis and biological evaluation of several purine derivatives, including (E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. The research demonstrated its efficacy as a dual ligand for serotonin receptors and highlighted its potential in treating mood disorders and certain cancers.

Additional Research Findings

Further studies have indicated that the compound may possess anti-inflammatory properties and could be beneficial in treating various conditions linked to oxidative stress. The pharmacological profile suggests that it could serve as a lead compound for developing new therapeutic agents.

Chemical Reactions Analysis

Functional Group Transformations

The hydroxybenzylidene hydrazinyl group undergoes specific reactions:

-

Schiff base hydrolysis : Under strongly acidic (pH < 2) or basic (pH > 10) conditions, the hydrazone bond cleaves, regenerating the hydrazine and aldehyde precursors.

-

Electrophilic substitution : The phenolic -OH group participates in reactions such as:

-

Etherification : Methylation with CH₃I/Ag₂O yields methyl ether derivatives.

-

Acylation : Acetic anhydride in pyridine forms acetylated products.

-

Table 2: Stability Under Hydrolytic Conditions

| Condition | Degradation (%) | Major Products |

|---|---|---|

| 0.1 M HCl, 24 h, 25°C | 95 | 8-Hydrazinylpurine + 4-HBA* |

| 0.1 M NaOH, 24 h, 25°C | 88 | 8-Hydrazinylpurine + 4-HBA* |

| *4-HBA = 4-hydroxybenzaldehyde. |

Coordination and Metal Complexation

The hydrazone moiety acts as a bidentate ligand, forming stable complexes with transition metals:

-

Cu(II) complexes : Reacts with CuCl₂ in ethanol to form a 1:1 complex, characterized by UV-Vis (λₐᵦₛ = 420 nm) and ESR spectroscopy.

-

Fe(III) complexes : Forms octahedral complexes in aqueous medium, enhancing solubility for biomedical applications.

Table 3: Metal Complex Properties

| Metal Ion | Stoichiometry | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu²⁺ | 1:1 | 12.3 ± 0.2 | Anticancer agents |

| Fe³⁺ | 1:2 | 15.1 ± 0.3 | MRI contrast agents |

Redox and Radical Scavenging Activity

The phenolic -OH group contributes to antioxidant properties:

-

DPPH assay : IC₅₀ = 20 µM, comparable to ascorbic acid.

-

ABTS assay : IC₅₀ = 25 µM, indicating potent radical neutralization.

Biological Interactions

The compound inhibits enzymes via competitive binding:

-

Sirtuin inhibition : Binds to the NAD⁺ pocket of SIRT1 (Kᵢ = 1.8 µM), altering deacetylase activity .

-

Serotonin receptor antagonism : Displaces [³H]LSD in 5-HT₂A binding assays (Kᵢ = 50 nM).

Table 4: Enzymatic Inhibition Data

| Target | Assay Type | Kᵢ/IC₅₀ | Mechanism |

|---|---|---|---|

| SIRT1 | Fluorescent | 1.8 µM | Competitive inhibition |

| 5-HT₂A | Radioligand | 50 nM | Allosteric modulation |

Stability Under Thermal and Photolytic Conditions

-

Thermal stability : Decomposes at 220°C (TGA data).

-

Photolysis : UV light (254 nm) induces 40% degradation over 48 h, forming nitroso derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the benzylidene substituent and alkyl groups on the purine core. Key examples include:

Key Findings

Benzylidene Substituent Effects: Electron-donating groups (e.g., 4-OH in the target compound) enhance solubility and enable hydrogen bonding, which may improve target binding in polar environments . Halogens (Br, Cl) increase lipophilicity and may strengthen van der Waals interactions in hydrophobic binding pockets . Ethoxy groups (4-OCH₂CH₃) balance solubility and stability, resisting rapid metabolic degradation compared to phenolic -OH .

1-Ethyl and 3,7-dimethyl groups on the purine core (target compound) provide moderate steric bulk, optimizing both solubility and target engagement.

Synthetic Routes: Hydrazone formation via condensation of 8-hydrazinopurine derivatives with substituted benzaldehydes is a common strategy (e.g., bromo or chloro benzaldehydes in ). Alkylations at N1 or N7 positions (e.g., ethyl or octyl groups) are achieved using alkyl halides under basic conditions .

Crystallographic and Computational Insights

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s purine core and hydrazinyl-4-hydroxybenzylidene substituent are critical for interactions with biological targets. The hydrazine group enables Schiff base formation with carbonyl-containing biomolecules, while the 4-hydroxybenzylidene moiety may enhance π-π stacking or hydrogen bonding with enzymes or receptors. Comparative studies of structurally similar purine derivatives (e.g., 3-methylxanthine, 7-methyladenine) suggest that substitutions at positions 7 and 8 significantly modulate activity .

Q. What synthetic methodologies are recommended for preparing this compound?

Multi-step organic synthesis is typically required. A common approach involves:

- Step 1: Alkylation of the purine core at position 1 using ethyl iodide under basic conditions.

- Step 2: Condensation of 8-hydrazinylpurine with 4-hydroxybenzaldehyde in ethanol or methanol under reflux, with catalytic acetic acid to form the hydrazone linkage .

- Step 3: Methylation at positions 3 and 7 using dimethyl sulfate or methyl iodide in DMF . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane) and confirmed by NMR (e.g., hydrazone proton at δ 8.4–8.7 ppm) .

Q. How should researchers validate the compound’s identity and purity?

Use a combination of:

- Chromatography: HPLC with UV detection (λ ~260 nm for purine absorbance).

- Spectroscopy: NMR (characteristic peaks for ethyl, methyl, and hydrazone protons) and LC-MS (molecular ion matching theoretical mass ±1 Da).

- Elemental analysis: C, H, N percentages within ±0.3% of calculated values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or target specificity. Mitigation strategies include:

- Standardized assays: Use ATPase or kinase inhibition assays with controls (e.g., staurosporine for kinase inhibition).

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like adenosine receptors .

- Reproducibility checks: Cross-validate results in ≥3 independent labs using identical protocols .

Q. What computational tools are suitable for predicting this compound’s reactivity or binding modes?

- Docking simulations: AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., xanthine oxidase).

- DFT calculations: Gaussian 09 for optimizing hydrazone geometry and assessing frontier molecular orbitals (HOMO/LUMO) related to redox activity .

- MD simulations: GROMACS to study stability in aqueous or lipid bilayer environments .

Q. How can reaction yields be optimized for large-scale synthesis?

Apply design of experiments (DoE) or Bayesian optimization to screen variables:

- Key factors: Solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst loading (e.g., 0.1–1 mol% acetic acid).

- Optimal conditions: Ethanol at 80°C with 0.5 mol% acetic acid increases yield to >85% while minimizing side products .

Q. What strategies are recommended for studying its stability under physiological conditions?

- pH stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Photostability: Expose to UV-Vis light (300–800 nm) and assess isomerization or cleavage of the hydrazone bond .

- Oxidative stress: Treat with HO or cytochrome P450 enzymes to identify metabolites .

Methodological Notes

- Contradictions in evidence: Discrepancies in biological activity data (e.g., antimicrobial vs. enzyme inhibition) may reflect assay-specific sensitivities. Cross-reference studies using orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.